Cas no 651358-63-3 (1H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-chloro-6-(phenylmethyl)-)

1H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-chloro-6-(phenylmethyl)- structure
651358-63-3 structure
Product Name:1H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-chloro-6-(phenylmethyl)-
CAS No:651358-63-3
MF:C13H11ClN4
MW:258.70624089241
CID:404960
PubChem ID:71376803
Update Time:2025-04-19

1H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-chloro-6-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-chloro-6-(phenylmethyl)-
    • 6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
    • 651358-63-3
    • 6-Benzyl-4-chloro-1H-pyrrolo[2,3-d]pyrimidin-2-amine
    • DTXSID70799474
    • SCHEMBL13686468
    • Inchi: 1S/C13H11ClN4/c14-11-10-7-9(6-8-4-2-1-3-5-8)16-12(10)18-13(15)17-11/h1-5,7H,6H2,(H3,15,16,17,18)
    • InChI Key: AQTGZHWGAMBTJC-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC(N)=N1)NC(=C2)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 258.06743
  • Monoisotopic Mass: 258.0672241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • PSA: 62.77

1H-Pyrrolo[2,3-d]pyrimidin-2-amine, 4-chloro-6-(phenylmethyl)- Related Literature

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